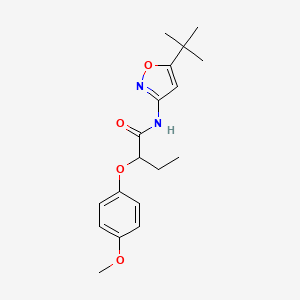![molecular formula C16H27NO2 B4936122 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, also known as HEH (hexyl ether of hexamethylene diamine), is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to induce apoptosis in cancer cells. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has also been shown to scavenge free radicals and to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol exposure in lab experiments.
Orientations Futures
There are several future directions for research on 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, including the investigation of its potential applications in drug delivery, the development of novel materials using 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol as a template, and the exploration of its potential use as a corrosion inhibitor and surfactant for environmental remediation. Further studies are also needed to elucidate the mechanism of action of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol and to evaluate its safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The synthesis method of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been optimized to achieve high yields of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol with high purity. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied extensively for its potential applications in biomedical research, material science, and environmental science. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has various biochemical and physiological effects, including anti-inflammatory, antitumor, and antioxidant properties. 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has several advantages for lab experiments, but careful consideration should be given to its potential toxicity at high concentrations. There are several future directions for research on 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol, including the investigation of its potential applications in drug delivery, the development of novel materials using 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol as a template, and the exploration of its potential use as a corrosion inhibitor and surfactant for environmental remediation.
Méthodes De Synthèse
The synthesis of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol involves the reaction of 4-ethylphenol with 1,6-dibromohexane, followed by the reaction of the resulting product with hexamethylenediamine. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This synthesis method has been optimized to achieve high yields of 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol with high purity.
Applications De Recherche Scientifique
2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied extensively for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been investigated for its antitumor and anti-inflammatory properties. In material science, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been used as a surfactant for the synthesis of nanoparticles and as a template for the preparation of mesoporous materials. In environmental science, 2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol has been studied for its potential use as a corrosion inhibitor and as a surfactant for the remediation of contaminated soil and water.
Propriétés
IUPAC Name |
2-[6-(4-ethylphenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-15-7-9-16(10-8-15)19-14-6-4-3-5-11-17-12-13-18/h7-10,17-18H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPECKOXNRZHSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Ethylphenoxy)hexylamino]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)

![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)

![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936133.png)
![1-[4-(4-isopropylphenoxy)butyl]piperidine](/img/structure/B4936138.png)